molecular formula C24H19FN2O2 B2967725 N-benzyl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide CAS No. 1114835-52-7

N-benzyl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide

Cat. No.: B2967725
CAS No.: 1114835-52-7
M. Wt: 386.426
InChI Key: PZLABQRNFYSGKL-UHFFFAOYSA-N
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Description

N-benzyl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide is a synthetic organic compound with a molecular formula of C24H19FN2O2. This compound features a quinoline core, which is a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of a fluoro group and a phenyl group attached to the quinoline ring, along with a benzyl group and an acetamide moiety, makes this compound structurally unique and potentially useful in various scientific applications.

Scientific Research Applications

N-benzyl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core, which can exhibit fluorescence properties.

    Medicine: Explored for its potential pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.

Future Directions

Future research on “N-benzyl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide” could involve more detailed studies of its synthesis, characterization, and potential biological activity. Given the biological activity of many quinoline derivatives, it could be of interest in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with an arylamine in the presence of a base. The resulting quinoline intermediate is then subjected to further functionalization to introduce the fluoro and phenyl groups.

The final step involves the coupling of the quinoline derivative with benzylamine and acetic anhydride under basic conditions to form the acetamide moiety. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base such as triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives. Substitution reactions can result in various substituted quinoline compounds with different functional groups.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its quinoline core and functional groups. These interactions can modulate the activity of the target proteins, leading to the observed biological effects. The exact pathways involved may vary depending on the specific context and target.

Comparison with Similar Compounds

N-benzyl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Camptothecin: An anticancer agent with a quinoline-based structure.

    Quinidine: An antiarrhythmic drug with a quinoline core.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

N-benzyl-2-(6-fluoro-2-phenylquinolin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O2/c25-19-11-12-21-20(13-19)23(14-22(27-21)18-9-5-2-6-10-18)29-16-24(28)26-15-17-7-3-1-4-8-17/h1-14H,15-16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLABQRNFYSGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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